

Application Notes and Protocols for Preclinical Evaluation of 17-Hydroxyisolathyrol

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Compound of Interest		
Compound Name:	17-Hydroxyisolathyrol	
Cat. No.:	B15594552	Get Quote

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Introduction

17-Hydroxyisolathyrol, a lathyrane-type diterpenoid isolated from Euphorbia lathyris, represents a promising natural product for therapeutic development. Lathyrane diterpenoids, as a class, have demonstrated significant anti-inflammatory and anti-cancer activities.[1][2][3] Studies on related compounds and extracts from Euphorbia lathyris suggest that the mechanism of action often involves the modulation of key signaling pathways such as the NF- kB pathway, which is central to inflammation.[2][4] Furthermore, ethanolic extracts of Euphorbia lathyris have shown in vivo anti-tumor efficacy in colon cancer models.[5][6][7]

These application notes provide detailed protocols for evaluating the efficacy of **17- Hydroxyisolathyrol** in established murine models of inflammation and cancer. The described methodologies are based on well-validated preclinical models and provide a framework for generating robust and reproducible data.

Anti-inflammatory Efficacy Testing Carrageenan-Induced Paw Edema Model

This widely used model is designed to assess acute inflammation and is particularly useful for the initial screening of compounds with potential anti-inflammatory properties.[8][9][10]

Experimental Protocol:



- Animal Selection: Male Wistar rats or Swiss albino mice, weighing 150-200g and 20-25g
 respectively, are used. Animals are acclimatized for at least one week before the experiment.
- Grouping: Animals are randomly divided into the following groups (n=6-8 per group):
 - Vehicle Control (e.g., saline or appropriate solvent)
 - **17-Hydroxyisolathyrol** (multiple dose levels, e.g., 10, 25, 50 mg/kg)
 - Positive Control (e.g., Indomethacin, 10 mg/kg)
- Drug Administration: The vehicle, **17-Hydroxyisolathyrol**, or positive control is administered intraperitoneally (i.p.) or orally (p.o.) one hour before the induction of inflammation.
- Induction of Edema: 0.1 ml of a 1% carrageenan solution in sterile saline is injected into the sub-plantar region of the right hind paw of each animal.[8][10]
- Measurement of Paw Volume: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at 1, 2, 3, 4, and 5 hours post-injection.[11]
- Data Analysis: The percentage of inhibition of edema is calculated for each group using the formula: % Inhibition = [(Vc Vt) / Vc] * 100 where Vc is the average paw volume in the control group and Vt is the average paw volume in the treated group.

Quantitative Data Summary:

Treatment Group	Dose (mg/kg)	Mean Paw Volume Increase (ml) at 3 hours (± SEM)	% Inhibition of Edema
Vehicle Control	-	0.85 ± 0.05	-
17-Hydroxyisolathyrol	10	0.62 ± 0.04	27.1
17-Hydroxyisolathyrol	25	0.43 ± 0.03	49.4
17-Hydroxyisolathyrol	50	0.28 ± 0.02	67.1
Indomethacin	10	0.35 ± 0.03	58.8



Collagen-Induced Arthritis (CIA) Model

The CIA model in mice is a well-established model of chronic inflammation that shares many pathological and immunological features with human rheumatoid arthritis, making it suitable for evaluating the efficacy of novel anti-arthritic compounds.[12][13][14]

Experimental Protocol:

- Animal Selection: DBA/1J mice, 7-8 weeks old, are used due to their susceptibility to CIA.
 [12][15]
- Induction of Arthritis:
 - Day 0: Mice are immunized at the base of the tail with an intradermal injection of 100 μl of an emulsion containing bovine type II collagen and Complete Freund's Adjuvant (CFA).[14]
 [15]
 - Day 21: A booster injection of 100 μl of an emulsion of bovine type II collagen in Incomplete Freund's Adjuvant (IFA) is administered.[15]
- Grouping and Treatment: Treatment is initiated upon the first signs of arthritis (around day 21-28) and continues daily for a specified period (e.g., 21 days). Groups include a vehicle control, multiple doses of 17-Hydroxyisolathyrol, and a positive control (e.g., Methotrexate).
- Clinical Assessment: Arthritis severity is evaluated 2-3 times a week using a scoring system for each paw:
 - 0 = No signs of inflammation
 - 1 = Swelling and/or redness of one digit
 - 2 = Swelling and/or redness of two or more digits
 - 3 = Swelling and/or redness of the entire paw The maximum score per mouse is 12. Paw thickness is also measured using a digital caliper.



- Histopathological Analysis: At the end of the study, ankle joints are collected, fixed, decalcified, and stained with Hematoxylin and Eosin (H&E) to assess synovial inflammation, pannus formation, and cartilage/bone erosion.
- Biomarker Analysis: Blood samples can be collected to measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) by ELISA.

Quantitative Data Summary:

Treatment Group	Dose (mg/kg/day)	Mean Arthritis Score at Day 42 (± SEM)	Mean Paw Thickness (mm) at Day 42 (± SEM)	Serum TNF-α (pg/ml) at Day 42 (± SEM)
Vehicle Control	-	9.8 ± 0.7	3.5 ± 0.2	150 ± 12
17- Hydroxyisolathyr ol	10	7.2 ± 0.6	2.9 ± 0.2	115 ± 10
17- Hydroxyisolathyr ol	25	5.1 ± 0.5	2.4 ± 0.1	85 ± 8
17- Hydroxyisolathyr ol	50	3.5 ± 0.4	2.1 ± 0.1	60 ± 6
Methotrexate	1	4.2 ± 0.5	2.2 ± 0.1	72 ± 7

Anti-Cancer Efficacy Testing Human Tumor Xenograft Model

This model involves the subcutaneous implantation of human cancer cells into immunodeficient mice and is a cornerstone of in vivo cancer drug development.[16][17]

Experimental Protocol:

Methodological & Application





- Cell Culture: A human cancer cell line relevant to the proposed mechanism of action (e.g., a colon cancer line like HCT-116 or a breast cancer line like MCF-7) is cultured under standard conditions.
- Animal Selection: Immunodeficient mice (e.g., NOD/SCID or NSG), 6-8 weeks old, are used as hosts.[18]
- Tumor Implantation: A suspension of tumor cells (e.g., 1-5 x 10^6 cells) in a suitable medium (e.g., Matrigel) is injected subcutaneously into the flank of each mouse.[17][18]
- Grouping and Treatment: When tumors reach a palpable size (e.g., 100-150 mm³), mice are randomized into treatment groups: vehicle control, multiple doses of **17-Hydroxyisolathyrol**, and a positive control (e.g., a standard-of-care chemotherapeutic agent). Treatment is administered as per the desired schedule (e.g., daily, 5 days a week).
- Tumor Growth Measurement: Tumor dimensions (length and width) are measured 2-3 times per week with digital calipers. Tumor volume is calculated using the formula: Volume = (width² * length) / 2.[19][20]
- Data Analysis: Tumor growth inhibition (% TGI) is calculated. The tumor growth curves for each group are plotted.
- Endpoint Analysis: At the end of the study, tumors are excised, weighed, and processed for histopathology and biomarker analysis (e.g., immunohistochemistry for proliferation markers like Ki-67 and apoptosis markers like cleaved caspase-3).

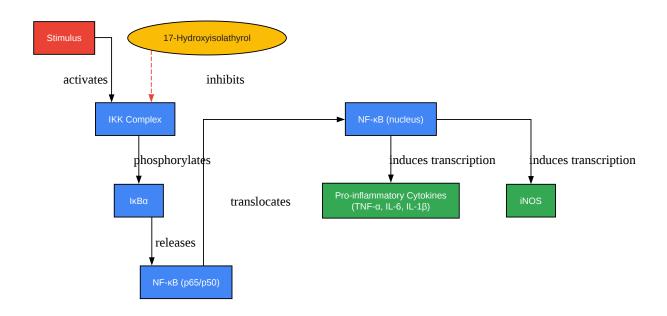
Quantitative Data Summary:



Treatment Group	Dose (mg/kg/day)	Mean Final Tumor Volume (mm³) (± SEM)	% Tumor Growth Inhibition (TGI)	Mean Final Tumor Weight (mg) (± SEM)
Vehicle Control	-	1500 ± 120	-	1.45 ± 0.15
17- Hydroxyisolathyr ol	25	1050 ± 95	30.0	1.02 ± 0.11
17- Hydroxyisolathyr ol	50	720 ± 80	52.0	0.70 ± 0.09
17- Hydroxyisolathyr ol	100	450 ± 65	70.0	0.43 ± 0.07
Positive Control	Varies	300 ± 50	80.0	0.29 ± 0.05

Visualizations Signaling Pathways and Experimental Workflow

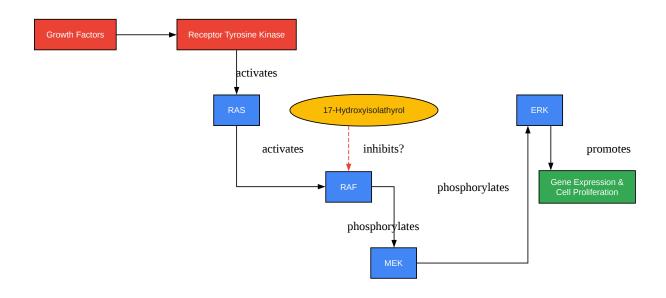




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Caption: Proposed mechanism of anti-inflammatory action of **17-Hydroxyisolathyrol** via inhibition of the NF-kB signaling pathway.





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Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway in cancer cells by **17-Hydroxyisolathyrol**.



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Caption: General experimental workflow for in vivo efficacy testing of 17-Hydroxyisolathyrol.



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